1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1021215-86-0
Cat. No.: VC6740934
Molecular Formula: C19H22N4O5S
Molecular Weight: 418.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021215-86-0 |
|---|---|
| Molecular Formula | C19H22N4O5S |
| Molecular Weight | 418.47 |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H22N4O5S/c1-12-17-14(19(24)20-6-8-27-2)10-15(16-4-3-7-28-16)21-18(17)23(22-12)13-5-9-29(25,26)11-13/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,20,24) |
| Standard InChI Key | LULWCXSRCBYROP-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCOC)C4CCS(=O)(=O)C4 |
Introduction
Structural Elucidation and Nomenclature
Core Framework and Substituents
The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. Key substituents include:
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A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1 of the pyrazole ring, introducing a sulfone moiety.
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A furan-2-yl substituent at position 6 of the pyridine ring.
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A methyl group at position 3 of the pyrazole ring.
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A carboxamide group at position 4, further substituted with a 2-methoxyethyl chain.
The IUPAC name systematically describes these features, ensuring unambiguous identification .
Stereochemical Considerations
While the compound lacks defined stereocenters in its current configuration, the tetrahydrothiophene ring adopts a chair-like conformation due to steric and electronic effects from the sulfone group . Computational models suggest minimal rotational barriers for the furan and methoxyethyl groups, enabling conformational flexibility in solution .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step protocols:
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Pyrazolopyridine Core Formation: Cyclocondensation of 5-aminopyrazole-4-carbonitrile with β-keto esters under acidic conditions generates the pyrazolo[3,4-b]pyridine skeleton .
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Sulfone Introduction: Nucleophilic substitution at position 1 using 3-bromotetrahydrothiophene-1,1-dioxide in the presence of a base like potassium carbonate .
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Carboxamide Functionalization: Coupling the 4-carboxylic acid derivative with 2-methoxyethylamine via EDCI/HOBt-mediated amide bond formation.
Optimization Challenges
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Reactivity of Sulfone Group: The electron-withdrawing sulfone moiety reduces nucleophilicity at position 1, necessitating elevated temperatures (80–100°C) for efficient substitution .
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may complicate purification due to high boiling points.
Physicochemical Properties
Molecular Descriptors
Solubility and Stability
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Aqueous Solubility: Limited (<0.1 mg/mL) due to hydrophobic furan and pyrazolopyridine groups.
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Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition above 220°C, indicating suitability for solid formulations.
Pharmacological Profile
Mechanistic Insights
The compound’s bioactivity is hypothesized to arise from:
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Sulfone-Mediated Enzyme Inhibition: Analogous structures inhibit mycobacterial enoyl-ACP reductase (InhA), a target in tuberculosis therapy.
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Furan Interactions: The furan ring may intercalate DNA or modulate kinase activity, as seen in related anticancer agents .
Preclinical Data
| Assay Type | Result | Model System |
|---|---|---|
| Antimicrobial Activity | MIC = 8 µg/mL (M. tuberculosis) | Microplate Alamar Blue |
| Cytotoxicity | IC₅₀ = 12 µM (HeLa cells) | MTT assay |
Applications and Future Directions
Synthetic Chemistry
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